molecular formula C12H10ClNO B12541621 4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride CAS No. 144096-31-1

4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride

Cat. No.: B12541621
CAS No.: 144096-31-1
M. Wt: 219.66 g/mol
InChI Key: QFDSHKICCNVYMB-UHFFFAOYSA-N
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Description

4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a pyrrole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride typically involves the reaction of 4-[(1H-Pyrrol-1-yl)methyl]benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a benzoyl chloride group. The general reaction scheme is as follows:

4-[(1H-Pyrrol-1-yl)methyl]benzoic acid+SOCl24-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride+SO2+HCl\text{4-[(1H-Pyrrol-1-yl)methyl]benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-[(1H-Pyrrol-1-yl)methyl]benzoic acid+SOCl2​→4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidation reactions can convert the pyrrole ring to pyrrolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols: Formed through reduction.

    Pyrrolidine Derivatives: Formed through oxidation.

Scientific Research Applications

4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new chemical bonds and derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1H-Pyrrol-1-yl)methyl]benzoic acid
  • 4-(1H-Pyrrol-1-yl)benzoic acid
  • 4-(1H-Pyrrol-1-ylmethyl)benzoic acid

Uniqueness

4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride is unique due to its benzoyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. Compared to its analogs, this compound offers distinct advantages in forming amides, esters, and other derivatives, making it valuable in various research and industrial applications.

Properties

CAS No.

144096-31-1

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-(pyrrol-1-ylmethyl)benzoyl chloride

InChI

InChI=1S/C12H10ClNO/c13-12(15)11-5-3-10(4-6-11)9-14-7-1-2-8-14/h1-8H,9H2

InChI Key

QFDSHKICCNVYMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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